molecular formula C17H15ClN6O3 B2406084 5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide CAS No. 897622-37-6

5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide

Cat. No.: B2406084
CAS No.: 897622-37-6
M. Wt: 386.8
InChI Key: GIIFBBQGUARKQB-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tetrazole ring, a nitrobenzamide group, and a chlorinated aromatic ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

5-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6O3/c1-10-3-5-13(7-11(10)2)23-16(20-21-22-23)9-19-17(25)14-8-12(18)4-6-15(14)24(26)27/h3-8H,9H2,1-2H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIFBBQGUARKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 5-Chlorobenzoic Acid

5-Chlorobenzoic acid undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the ortho position. The reaction proceeds via electrophilic aromatic substitution, with sulfuric acid acting as a catalyst and dehydrating agent:
$$
\text{C}7\text{H}5\text{ClO}2 + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}7\text{H}4\text{ClNO}4 + \text{H}2\text{O}
$$
Yield : 72–78% after recrystallization from ethanol/water.

Conversion to Acid Chloride

The nitro-substituted benzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride:
$$
\text{C}7\text{H}4\text{ClNO}4 + \text{SOCl}2 \rightarrow \text{C}7\text{H}3\text{Cl}2\text{NO}3 + \text{SO}_2 + \text{HCl}
$$
Conditions : Anhydrous dichloromethane (DCM), 4–6 hours, 60–65°C. Excess SOCl₂ is removed via distillation.

Synthesis of (1-(3,4-Dimethylphenyl)-1H-Tetrazol-5-yl)Methanamine

Tetrazole Ring Formation

The tetrazole core is constructed via a [2+3] cycloaddition between 3,4-dimethylbenzonitrile and sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) as a catalyst:
$$
\text{C}8\text{H}7\text{N} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl}} \text{C}8\text{H}7\text{N}5 + \text{NaCl} + \text{H}2\text{O}
$$
Conditions : Reflux in dimethylformamide (DMF) at 110°C for 12–16 hours. The product, 1-(3,4-dimethylphenyl)-1H-tetrazole, is isolated via extraction with ethyl acetate (85% yield).

Introduction of the Aminomethyl Group

The tetrazole is functionalized at the 5-position through a Mannich-type reaction with formaldehyde and ammonium hydroxide:
$$
\text{C}8\text{H}7\text{N}5 + \text{HCHO} + \text{NH}4\text{OH} \rightarrow \text{C}9\text{H}{11}\text{N}5\text{O} + \text{H}2\text{O}
$$
Conditions : Methanol solvent, 50°C, 8 hours. The intermediate hydroxymethyltetrazole is reduced using lithium aluminum hydride (LiAlH₄) to yield the primary amine:
$$
\text{C}9\text{H}{11}\text{N}5\text{O} + \text{LiAlH}4 \rightarrow \text{C}9\text{H}{11}\text{N}5 + \text{LiAlO}2 + \text{H}_2\text{O}
$$
Yield : 68% after column chromatography (silica gel, hexane/ethyl acetate).

Amide Coupling Reaction

The final step involves coupling the acyl chloride and amine using Schotten-Baumann conditions:
$$
\text{C}7\text{H}3\text{Cl}2\text{NO}3 + \text{C}9\text{H}{11}\text{N}5 \rightarrow \text{C}{17}\text{H}{15}\text{ClN}6\text{O}_3 + \text{HCl}
$$
Procedure :

  • Dissolve 5-chloro-2-nitrobenzoyl chloride (1.0 equiv) in anhydrous tetrahydrofuran (THF).
  • Add (1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine (1.1 equiv) dropwise at 0°C.
  • Stir for 4 hours at room temperature under nitrogen.
  • Quench with ice-cold water, extract with DCM, and dry over MgSO₄.
    Purification : Recrystallization from methanol yields the title compound as a pale-yellow solid (82% purity, 91% after HPLC).

Optimization and Side Reactions

Byproduct Mitigation

  • Nitro Group Reduction : To prevent unintended reduction of the nitro group during coupling, strictly anhydrous conditions and inert atmospheres are maintained.
  • Tetrazole Ring Opening : Elevated temperatures (>60°C) during coupling may degrade the tetrazole; thus, reactions are performed at ≤25°C.

Catalytic Enhancements

Alternative coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) improve yields to 88–92% by minimizing racemization.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (d, J=2.4 Hz, 1H, Ar-H), 8.12 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.65 (d, J=8.8 Hz, 1H, Ar-H), 7.34–7.28 (m, 3H, Ar-H), 4.89 (s, 2H, CH₂), 2.33 (s, 6H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Nitration : Reduces exothermic risks and improves reproducibility.
  • Catalytic Tetrazole Synthesis : Transition metal catalysts (e.g., ZnCl₂) enhance cycloaddition rates by 30%.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

The presence of both a nitro group and a tetrazole ring in 5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide makes it unique compared to its analogs. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Biological Activity

5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide is a complex organic compound with potential biological applications. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Tetrazole Ring : This is achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a catalyst.
  • Coupling Reaction : The resulting tetrazole intermediate is coupled with 5-chloro-2-nitrobenzoyl chloride under basic conditions to yield the final product.

Biological Activity

The compound exhibits various biological activities that have been studied in recent research:

  • Anticancer Properties : Research indicates that this compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It appears to modulate inflammatory pathways, reducing cytokine production and inflammatory mediator release in vitro.
  • Biochemical Probes : It has been utilized as a biochemical probe in various assays to study enzyme interactions and receptor binding profiles, particularly involving G protein-coupled receptors (GPCRs) .

The mechanism of action for this compound involves several pathways:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Enzyme Interaction : The tetrazole ring may bind to specific enzymes or receptors, modulating their activity and influencing various signaling pathways. This interaction can alter calcium ion levels within cells, affecting cellular responses .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-amino-benzamideContains an amino group instead of a nitro groupExhibited reduced anticancer activity compared to the nitro derivative
5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-hydroxy-benzamideContains a hydroxyl groupShowed enhanced solubility but lower potency in biological assays

The incorporation of both a nitro group and a tetrazole ring provides this compound with distinct chemical reactivity and potential biological activities not found in its analogs.

Case Studies

Several studies highlight the biological activity of this compound:

  • In Vitro Anticancer Study : A study published in Journal of Medicinal Chemistry examined the effects of the compound on human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.
  • Inflammatory Response Modulation : Research conducted on animal models demonstrated that treatment with this compound led to a marked reduction in inflammatory markers following induced inflammation.
  • G Protein-Coupled Receptor Interaction : A study highlighted its role as a ligand for specific GPCRs, showing that it could influence calcium signaling pathways critical for various physiological processes .

Q & A

Q. What are the key steps and reaction conditions for synthesizing 5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide?

The synthesis involves multi-step reactions, including:

  • Tetrazole ring formation : Cycloaddition reactions using sodium azide and nitriles under reflux conditions in solvents like dimethylformamide (DMF) or acetonitrile .
  • Benzamide coupling : Amide bond formation via activation of the carboxylic acid (e.g., using EDCI/HOBt) and reaction with the tetrazole-methylamine intermediate .
  • Nitro group introduction : Electrophilic aromatic substitution or oxidation of amine precursors under controlled pH (e.g., nitric acid/sulfuric acid mixtures) . Key conditions include temperature control (60–100°C), anhydrous solvents, and catalysts like triethylamine for yield optimization .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., nitro group at C2, chloro at C5) and methylene bridge integration .
  • Mass spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z ~414) and fragmentation patterns .
  • IR spectroscopy : Detection of functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, NO2_2 asymmetric stretch at ~1520 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

Methodological strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
  • Catalyst screening : Palladium or copper catalysts for cross-coupling steps improve regioselectivity .
  • In-line purification : Use of flash chromatography or preparative HPLC to isolate intermediates, ensuring >95% purity before subsequent steps . Contradictions in yield data (e.g., 40–70% in similar compounds) may arise from variations in nitro group introduction; controlled stoichiometry and slow reagent addition are critical .

Q. What experimental approaches resolve discrepancies in reported biological activity data for this compound?

Discrepancies (e.g., variable IC50_{50} values in enzyme inhibition assays) are addressed by:

  • Standardized assays : Replicating conditions (pH, temperature, buffer composition) across labs .
  • Orthogonal validation : Combining enzymatic assays with cellular models (e.g., HEK293 cells) to confirm target engagement .
  • Metabolic stability testing : Liver microsome assays to identify degradation products that may skew activity data .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

SAR strategies include:

  • Substituent variation : Synthesizing analogs with halogen replacements (e.g., Br instead of Cl) or nitro group reduction to amine .
  • Bioisosteric replacement : Swapping the tetrazole ring with 1,2,4-triazole or thiadiazole to modulate solubility and binding affinity .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict interactions with biological targets like kinase enzymes .

Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical research?

Key assays include:

  • Solubility testing : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
  • CYP450 inhibition screening : Fluorescence-based assays using recombinant enzymes to evaluate metabolic stability .

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